(R)-CPP Exhibits 3.5-Fold Selectivity for GluN2A over GluN2B-Containing NMDA Receptors
(R)-CPP demonstrates quantifiable subunit selectivity across recombinant NMDA receptors. The compound binds with highest affinity to GluN2A-containing receptors (Ki = 0.041 μM), followed by GluN2B (Ki = 0.27 μM), GluN2C (Ki = 0.63 μM), and GluN2D (Ki = 1.99 μM). This represents a 3.5-fold selectivity for GluN2A over GluN2B, a 15-fold selectivity over GluN2C, and a 48-fold selectivity over GluN2D . In contrast, the racemic mixture (RS)-CPP exhibits comparable but less well-defined subunit selectivity due to the presence of the (S)-enantiomer .
| Evidence Dimension | NMDA receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (GluN2A) = 0.041 μM; Ki (GluN2B) = 0.27 μM; Ki (GluN2C) = 0.63 μM; Ki (GluN2D) = 1.99 μM |
| Comparator Or Baseline | GluN2B Ki = 0.27 μM (baseline for selectivity ratio calculation) |
| Quantified Difference | 3.5-fold selectivity for GluN2A over GluN2B; 15-fold over GluN2C; 48-fold over GluN2D |
| Conditions | Recombinant NMDA receptors expressed in heterologous systems; radioligand binding assays |
Why This Matters
This defined subunit selectivity enables experimental discrimination of GluN2A-mediated versus GluN2B-mediated synaptic processes, a distinction not achievable with non-selective competitive antagonists such as D-AP5.
